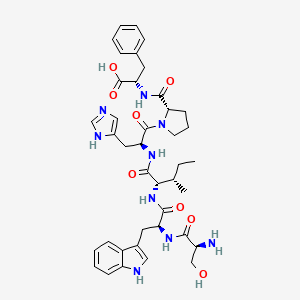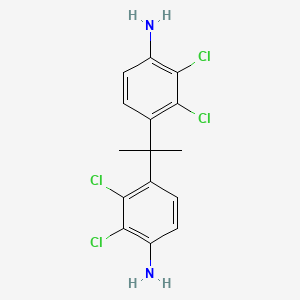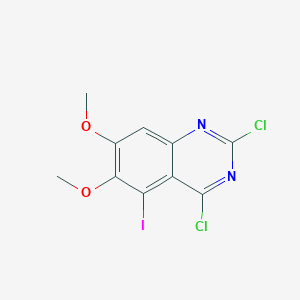![molecular formula C20H25NOS B12557111 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene CAS No. 144458-91-3](/img/structure/B12557111.png)
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is a complex organic compound that features a benzene ring substituted with a morpholinopropyl group and a phenylthiomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloropropylmorpholine and phenylthiomethyl chloride. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The morpholinopropyl group can enhance the compound’s binding affinity to specific targets, while the phenylthiomethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-Morpholinopropyl]benzene: Lacks the phenylthiomethyl group, resulting in different chemical properties and reactivity.
4-[Phenylthiomethyl]benzene: Lacks the morpholinopropyl group, affecting its binding affinity and interaction with molecular targets.
1-[3-Morpholinopropyl]-4-methylbenzene: Substitutes the phenylthiomethyl group with a methyl group, altering its chemical behavior.
Uniqueness: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is unique due to the presence of both the morpholinopropyl and phenylthiomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
144458-91-3 |
|---|---|
Molekularformel |
C20H25NOS |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
4-[3-[4-(phenylsulfanylmethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NOS/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2 |
InChI-Schlüssel |
QZRQUMGJFLNTQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)





![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)



![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

